molecular formula C18H16N2O2 B6501189 4-(5-methyl-1,3-benzoxazol-2-yl)-1-phenylpyrrolidin-2-one CAS No. 1412228-55-7

4-(5-methyl-1,3-benzoxazol-2-yl)-1-phenylpyrrolidin-2-one

Cat. No. B6501189
CAS RN: 1412228-55-7
M. Wt: 292.3 g/mol
InChI Key: JSENEWQPRWELHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Methyl-1,3-benzoxazol-2-yl)-1-phenylpyrrolidin-2-one, more commonly known as Methylbenzoxazolyl Pyrrolidinone (MBOP), is a heterocyclic compound that has been gaining increasing attention in recent years due to its versatile applications in scientific research. MBOP is a synthetic compound that is composed of an aromatic ring and a pyrrolidinone ring. It can be synthesized through a variety of methods, including the condensation of 5-methyl-1,3-benzoxazole and 1-phenylpyrrolidin-2-one. MBOP has been used in a wide range of laboratory experiments and applications due to its unique properties, including its ability to act as an enzyme inhibitor and its ability to bind to certain proteins and enzymes.

Scientific Research Applications

4-(5-methyl-1,3-benzoxazol-2-yl)-1-phenylpyrrolidin-2-one has been used in a wide range of scientific research applications, including enzyme inhibition and protein binding. This compound has been used as an inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This compound has also been used as an inhibitor of the enzyme cyclooxygenase, which is responsible for the production of inflammatory mediators. Additionally, this compound has been used to bind to and inhibit the activity of various proteins, including the protein kinase C-α.

Mechanism of Action

The mechanism of action of 4-(5-methyl-1,3-benzoxazol-2-yl)-1-phenylpyrrolidin-2-one is not completely understood. However, it is believed that this compound binds to and inhibits the activity of enzymes and proteins through non-covalent interactions. These non-covalent interactions include hydrogen bonding, van der Waals forces, and hydrophobic interactions. Additionally, this compound has been shown to interact with the active sites of enzymes and proteins, which can inhibit their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to inhibit the activity of enzymes and proteins, which can lead to a variety of physiological effects. For example, this compound has been shown to inhibit the enzyme acetylcholinesterase, which can lead to increased levels of acetylcholine in the body. This can lead to increased muscle contractions and increased alertness. Additionally, this compound has been shown to inhibit the enzyme cyclooxygenase, which can lead to decreased levels of inflammatory mediators in the body.

Advantages and Limitations for Lab Experiments

4-(5-methyl-1,3-benzoxazol-2-yl)-1-phenylpyrrolidin-2-one has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its low cost and availability. Additionally, this compound is relatively stable and can be easily stored and handled. On the other hand, this compound has a number of limitations for use in laboratory experiments. For example, this compound is not very soluble in water, which can make it difficult to dissolve and use in aqueous solutions. Additionally, this compound can be toxic if ingested or inhaled, and should be handled with care.

Future Directions

Despite its increasing popularity in scientific research, there are still many potential future directions for the use of 4-(5-methyl-1,3-benzoxazol-2-yl)-1-phenylpyrrolidin-2-one. For example, this compound could be used to develop new drugs or therapies for the treatment of diseases. Additionally, this compound could be used to develop new methods for the synthesis of complex molecules. Finally, this compound could be used to study the structure and function of proteins and enzymes, which could lead to the development of new drugs or therapies.

Synthesis Methods

4-(5-methyl-1,3-benzoxazol-2-yl)-1-phenylpyrrolidin-2-one can be synthesized through a variety of methods, including the condensation of 5-methyl-1,3-benzoxazole and 1-phenylpyrrolidin-2-one. This condensation reaction is typically performed in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, and is usually carried out at temperatures between 80-100°C. The reaction yields a white solid product that can be purified and isolated through a variety of methods, including column chromatography.

properties

IUPAC Name

4-(5-methyl-1,3-benzoxazol-2-yl)-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-12-7-8-16-15(9-12)19-18(22-16)13-10-17(21)20(11-13)14-5-3-2-4-6-14/h2-9,13H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSENEWQPRWELHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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